4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide
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Overview
Description
4'-Methyl-N2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide is a chemical compound with the molecular formula C11H10N6S2. It is a derivative of bithiazole, featuring a pyrimidinyl group and a methyl group attached to the bithiazole core2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including dna synthesis and repair, signal transduction, and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methyl-N2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide typically involves multiple steps, starting with the preparation of the bithiazole core2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine. The process involves the use of specialized equipment and controlled environments to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 4'-Methyl-N2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide is utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has shown potential in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Bithiazole derivatives: These compounds share a similar bithiazole core but may have different substituents or functional groups.
Pyrimidinyl derivatives: Compounds with a pyrimidinyl group attached to various heterocyclic structures.
Amines: Other diamine compounds with different heterocyclic rings.
Uniqueness: 4'-Methyl-N2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide is unique due to its specific combination of the pyrimidinyl group and the bithiazole core, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S2.BrH/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10;/h2-5H,1H3,(H2,12,15)(H,13,14,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJCSKVXXBARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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